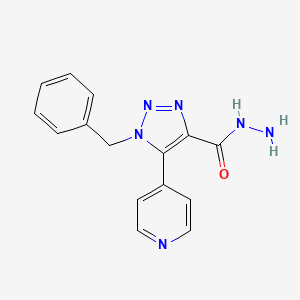

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide” is a compound with the molecular formula C15H12N4O2 . The compound is part of the triazole family, which is known for its versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds is often achieved through a Cu/Pd transmetalation relay catalysis, enabling a three-component click reaction of azide, alkyne, and aryl halide . This results in the formation of 1,4,5-trisubstituted 1,2,3-triazoles .Molecular Structure Analysis

The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of similar compounds shows singlet peaks at various chemical shifts, corresponding to different types of protons in the molecule . The 13C NMR spectrum provides information about the different types of carbon atoms present .Chemical Reactions Analysis

Triazole compounds are known for their reactivity and ability to participate in various chemical reactions. For example, they can undergo a Diels–Alder reaction with benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of new compounds .Physical and Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its IR, 1H NMR, and 13C NMR spectra . For example, the IR spectrum shows absorption bands corresponding to different functional groups, such as C–H, C=O, and C–O .Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that triazole derivatives, such as the ones related to "1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide", exhibit potent antimicrobial properties. For instance, studies have shown the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities, highlighting the potential use of these compounds in developing new antimicrobial agents. The antimicrobial activity study revealed that all the compounds screened showed good or moderate activity, suggesting their potential utility in combating microbial infections (Bayrak et al., 2009).

Synthesis and Characterization

The synthesis and structural elucidation of triazole derivatives, including those similar to "this compound", are crucial for understanding their potential applications. For example, the synthesis of some new thioether derivatives of 1,2,4-triazoline-3-thiones and their antimicrobial activities have been reported, showcasing the versatility of triazole compounds in chemical synthesis and their potential for antimicrobial use (Gülerman et al., 2001).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screening of triazole derivatives have been conducted to evaluate their potential as antimicrobial and antioxidant agents. This highlights the compound's relevance in drug discovery and development processes, particularly in identifying new therapeutic agents with antimicrobial and antioxidant properties (Flefel et al., 2018).

Luminescence and Sensing Applications

Triazole derivatives have also been explored for their luminescent properties and potential applications in sensing. The synthesis of new Zn complexes based on 1,2,4-triazoles and their luminescence studies indicate the possibility of using such compounds in the development of new luminescent materials, which could have applications in sensors and other optical devices (Gusev et al., 2011).

Corrosion Inhibition

Triazole derivatives, including those structurally related to "this compound", have been investigated for their corrosion inhibition properties. These studies are significant for industrial applications, particularly in protecting metals from corrosion, thereby extending their lifespan in corrosive environments (Ma et al., 2017).

Mechanism of Action

While the specific mechanism of action for “1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide” is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . They are considered promising targets for the development of disease-modifying therapies .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-benzyl-5-pyridin-4-yltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-6-8-17-9-7-12)21(20-19-13)10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLRBCXJGIGXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)

![N-(4-bromo-2-fluorophenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2829041.png)

![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)